

Physical and chemical properties of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

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An In-Depth Technical Guide to 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene**, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifluoromethyl- and bromo-substituted anisole derivative, this molecule serves as a versatile synthetic intermediate, offering orthogonal points for chemical modification. This document details its physicochemical properties, outlines a logical synthetic pathway via directed metalation, predicts its spectroscopic signature, and explores its reactivity. Particular emphasis is placed on its application as a building block in drug discovery, supported by a detailed experimental protocol for a representative palladium-catalyzed cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Molecular Identity and Structure

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring three key functional groups on a benzene ring: a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The specific 1,2,3-substitution pattern positions the bulky and electron-withdrawing trifluoromethyl group adjacent to the bromo and methoxy

substituents, creating a unique electronic and steric environment that dictates its reactivity and potential applications.

Caption: Chemical structure of **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene**.

Physicochemical Properties

A summary of the key identifiers and computed physical properties for this compound is provided below. Experimental data for properties such as melting point and boiling point are not readily available in published literature; therefore, values for structurally similar compounds are provided for estimation purposes.

Property	Value	Source
IUPAC Name	2-bromo-1-methoxy-3-(trifluoromethyl)benzene	[PubChem][1]
Synonyms	2-Bromo-3-(trifluoromethyl)anisole, 2-Bromo-3-methoxybenzotrifluoride	[PubChem][1]
CAS Number	914635-64-6	[PubChem][1]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[PubChem][1]
Molecular Weight	255.03 g/mol	[PubChem][1]
Monoisotopic Mass	253.95541 Da	[PubChem][1]
XLogP3 (Computed)	3.5	[PubChem][1]
Boiling Point (Est.)	~210-230 °C	Based on similar compounds[2][3]
Physical Form	Solid (predicted)	[CymitQuimica][4]

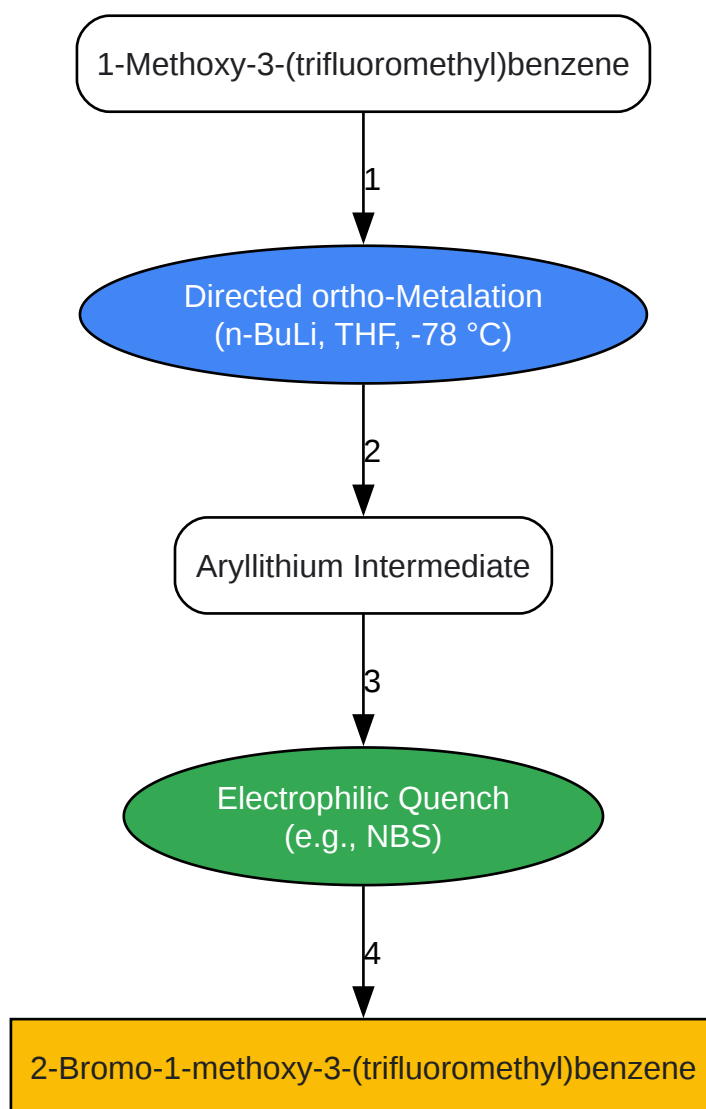
Synthesis and Reaction Mechanism

A targeted synthesis of **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** can be efficiently achieved through Directed ortho Metalation (DoM). This powerful technique utilizes a directing

metalation group (DMG) on an aromatic ring to guide deprotonation by a strong organolithium base to a specific adjacent position.[5] This strategy circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution.

The methoxy group is a well-established DMG.[6] The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent (e.g., n-butyllithium), bringing the alkyl base into close proximity to the ortho-protons. This "complex-induced proximity effect" kinetically favors deprotonation at the C2 or C6 position over other protons on the ring.[7]

In the case of the starting material, 1-methoxy-3-(trifluoromethyl)benzene, there are two available ortho positions (C2 and C6). The C2 position is sterically more accessible and electronically favored for deprotonation, leading to the formation of a single aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), installs the bromine atom regioselectively at the C2 position.



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Caption: Proposed synthetic workflow via Directed ortho-Metalation.

Experimental Protocol: Synthesis (Hypothetical)

Disclaimer: This is a representative, hypothetical protocol based on established Directed ortho Metalation procedures.[8][9] It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** from 1-methoxy-3-(trifluoromethyl)benzene.

Materials:

- 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (1.1 eq, solution in hexanes)
- N-Bromosuccinimide (NBS) (1.2 eq)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
- **Metalation:** Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed $-70\text{ }^\circ\text{C}$. Stir the resulting solution at $-78\text{ }^\circ\text{C}$ for 1 hour.
- **Electrophilic Quench:** In a separate flask, dissolve NBS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the aryllithium intermediate at $-78\text{ }^\circ\text{C}$. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- **Purification:** Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Spectroscopic Signature (Predicted)

Due to a lack of published experimental spectra for this specific molecule, the following is a predictive analysis based on established spectroscopic principles and data from analogous compounds.^{[10][11]}

Technique	Predicted Data
¹ H NMR	δ ~7.4-7.6 (m, 2H, Ar-H), δ ~7.0-7.2 (m, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH ₃)
¹³ C NMR	~10-12 signals expected. Key signals: C-Br (~115-120 ppm), C-O (~155-160 ppm), CF ₃ (~123 ppm, q, ¹ JCF ≈ 272 Hz), -OCH ₃ (~56 ppm)
¹⁹ F NMR	δ ~ -60 to -64 ppm (s, 3F, -CF ₃)
Mass Spec (EI)	M ⁺ peak at m/z 254/256 with ~1:1 intensity ratio (due to ⁷⁹ Br/ ⁸¹ Br isotopes). Fragmentation may show loss of Br, CH ₃ , and OCH ₃ .

Reactivity and Applications in Drug Discovery

The true value of **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The trifluoromethyl group and the bromine atom confer distinct and highly valuable properties.

Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates often enhances:

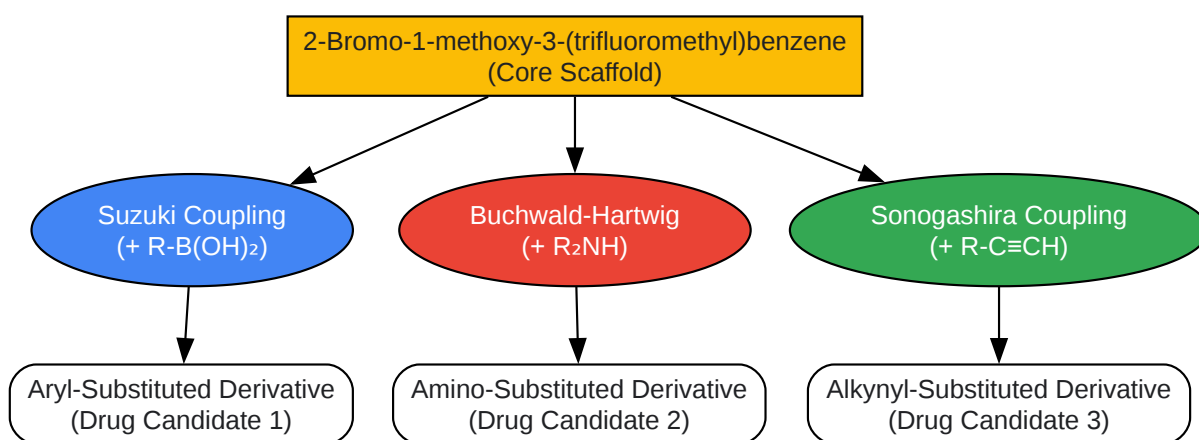
- **Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

- **Lipophilicity:** It significantly increases the molecule's lipophilicity (fat-solubility), which can improve membrane permeability and cell uptake.
- **Binding Affinity:** The strong dipole moment of the $-CF_3$ group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

Utility of the Bromo Group: The bromine atom serves as an excellent synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids/esters to form C-C bonds.[12]
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds.
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C bonds.
- **Heck Coupling:** Reaction with alkenes to form C-C bonds.

This dual functionality allows for the strategic and modular construction of novel chemical entities where the core scaffold provides metabolic stability and favorable physicochemical properties, while the site of the former bromine atom is used to introduce diversity and target-specific functionalities.



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Caption: Role as a central scaffold for chemical diversification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Disclaimer: This protocol is a representative example of a standard Suzuki-Miyaura coupling. [12][13] Catalyst, base, and solvent choice may require optimization for specific substrates.

Objective: To couple **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** with a generic arylboronic acid.

Materials:

- **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Toluene and Water (e.g., 4:1 mixture)
- Ethyl acetate
- Brine

Procedure:

- **Reaction Setup:** To a Schlenk flask, add **2-Bromo-1-methoxy-3-(trifluoromethyl)benzene** (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene and degassed water via syringe.
- **Reaction:** Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene should be handled with care in a well-ventilated fume hood by trained personnel.

GHS Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust, fumes, or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is a strategically designed synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its synthesis can be achieved with high regioselectivity, and its orthogonal functional handles—a metabolically robust trifluoromethyl group and a versatile bromine atom—provide a powerful platform for molecular diversification. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at:

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